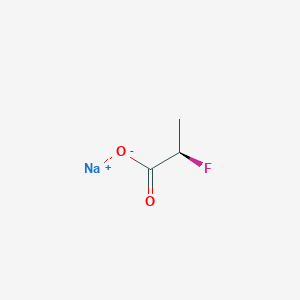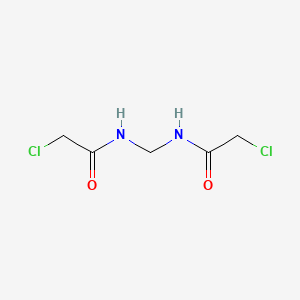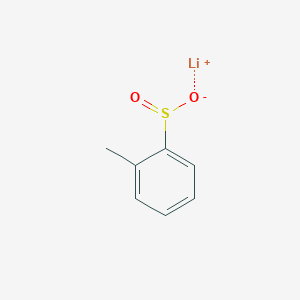![molecular formula C8H12N2O3 B6612303 methyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate CAS No. 932848-17-4](/img/structure/B6612303.png)
methyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties.
Preparation Methods
The synthesis of methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can be achieved through several routes. One notable method involves a retrosynthetic approach to identify novel shorter synthetic routes in alignment with green chemistry principles. High purity methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can be obtained in novel single-step reactions via base-catalyzed Michael additions from readily available building blocks . This method is advantageous due to its swift (30 min), solvent-free reaction and the use of catalytic amounts of base (<6.5 mol%) which makes it more sustainable than traditional methods .
Chemical Reactions Analysis
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the study of enzyme reactions and protein interactions.
Mechanism of Action
The mechanism by which methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of different products depending on the conditions. Its ability to act as a solvent also plays a crucial role in its mechanism of action, as it can facilitate the dissolution and interaction of other molecules in a reaction .
Comparison with Similar Compounds
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound is also used as a green solvent and has similar applications in chemistry and industry.
Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate: This compound is formed through multicomponent reactions and has applications in medicinal chemistry.
The uniqueness of methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate lies in its specific structure and the green chemistry principles applied in its synthesis, making it a more sustainable and environmentally friendly option compared to other similar compounds .
Properties
IUPAC Name |
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10(2)5-6-4-7(9-13-6)8(11)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOSFIDFZUWCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)


